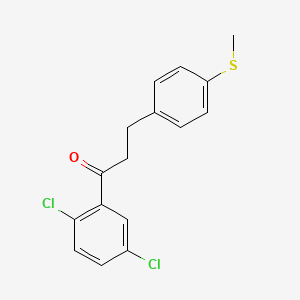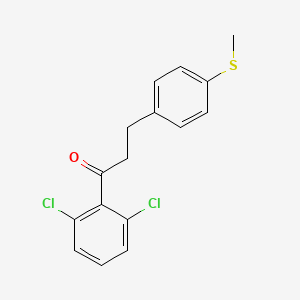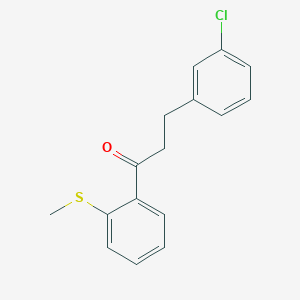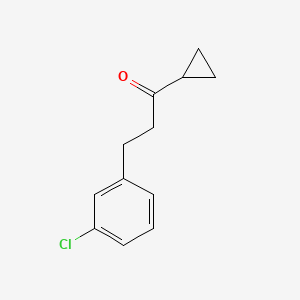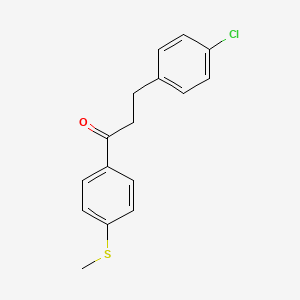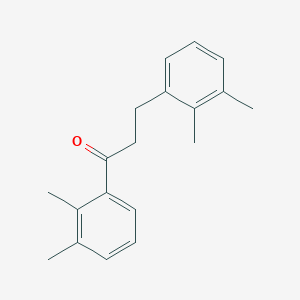
2',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone
Vue d'ensemble
Description
2,4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, also known as 2,4'-Difluorophenyl-3-(3,4-dimethylphenyl)propionate, is a synthetic compound that has been used in various scientific research applications. It has a wide range of applications, from drug discovery to organic synthesis. This compound has been used in a variety of laboratory experiments and is a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Properties
Poly(arylene ether sulfone) Anion Exchange Membranes : This compound has been utilized in the synthesis of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, leading to the creation of anion exchange membranes with notable anisotropic membrane swelling, alkaline stability, and hydroxide conductivity (Shi et al., 2017).
Fluorination Studies : In research exploring fluorination methods, the compound has been involved in reactions leading to various fluorinated products, indicating its utility in creating diverse fluorinated molecules (Koudstaal & Olieman, 2010).
Synthesis of Pyrimidinones : It has been used in the synthesis of a novel series of pyrimidinones, demonstrating its applicability in the creation of complex organic compounds (Bonacorso et al., 2003).
Crystal and Molecular Structure Analysis : The compound's isomers have been analyzed for their crystal and molecular structures, providing insights into their biological activities and structural characteristics (Allen et al., 1971).
Polymer Synthesis : It has played a role in the synthesis of poly(aryl ether ketone/sulfone)s containing various phenyl groups, contributing to advancements in polymer science (Shang et al., 2012).
Electrosynthesis in Organic Chemistry : This compound has been a part of electrosynthesis processes, indicating its potential in organic synthesis applications (Lyalin et al., 2006).
Formation of Novel Copolymers : In the field of copolymer production, this compound has contributed to the creation of novel materials with unique properties (Kharas et al., 2000).
Molecular Spectroscopic Studies : The compound has been studied for its spectroscopic properties, contributing to the understanding of its molecular structure and electronic properties (Demircioğlu et al., 2014).
Applications in Solar Cell Technology : It has been used in the design and synthesis of materials for nonfullerene polymer solar cells, indicating its relevance in renewable energy research (Wang et al., 2018).
Rhodium-Mediated Bond Activation : This compound's derivatives have been part of studies in rhodium-mediated C–C bond activation, showcasing its potential in advanced chemical processes (Baksi et al., 2007).
Nitration and Rearomatization Studies : It has been involved in nitration studies, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Fischer et al., 1975).
Acylation and Alkylation Research : The compound plays a role in acylation and alkylation studies, which are crucial in the synthesis of various organic compounds (Kasturi & Damodaran, 1969).
Kinetics of Fluorination : It has been used to study the kinetics and mechanisms of fluorination, furthering the understanding of these processes in organic synthesis (Jereb et al., 2004).
Synthesis of Analogues and Derivatives : The compound has been utilized in the synthesis of various analogues, contributing to the expansion of available chemical compounds for research and applications (Braddock et al., 2022).
Anaerobic Biodegradability Studies : Its derivatives have been evaluated for anaerobic biodegradability, indicating its potential impact on environmental science (O'Connor & Young, 1989).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSAJTWINKVUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644866 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-85-6 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


